[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 1215840-38-2 and the molecular descriptor code MFCD08704497. The base molecular formula C9H10N4 represents the free amine form, while the dihydrochloride salt exhibits the formula C9H12Cl2N4 with a molecular weight of 247.13 grams per mole. The structural identification relies on the systematic positioning of the imidazole ring at the 6-position of the pyridine core, with the methylamine substituent located at the 2-position of the pyridine ring.
The compound's structural elucidation is further supported by its Simplified Molecular Input Line Entry System representation: C1=CC(=NC(=C1)N2C=CN=C2)CN, which clearly delineates the connectivity between the pyridine nitrogen, the imidazole attachment point, and the methylamine functional group. The International Chemical Identifier string InChI=1S/C9H10N4/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13/h1-5,7H,6,11H2 provides a comprehensive digital fingerprint for the molecular structure, enabling precise identification and database searches. This systematic approach to nomenclature ensures unambiguous communication of the compound's identity across research communities and regulatory frameworks.
The three-dimensional molecular geometry of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine reflects the planar nature of both the pyridine and imidazole rings, with the methylamine group providing rotational flexibility around the carbon-nitrogen bond. The International Chemical Identifier Key FDLWUPPSUSTXML-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications and database management systems. This structural characterization places the compound within the broader category of substituted imidazopyridines, specifically those featuring direct attachment of the imidazole ring to the pyridine core rather than fusion of the two ring systems.
Historical Development of Bicyclic Imidazole-Pyridine Derivatives
The historical development of bicyclic imidazole-pyridine derivatives can be traced to early twentieth-century investigations into heterocyclic chemistry, particularly the pioneering work of Tschitschibabin and colleagues in 1925, who introduced innovative methods for synthesizing pyrimidine-related structures. This foundational research established critical precedents for understanding the reactivity patterns and synthetic accessibility of fused nitrogen heterocycles. The systematic exploration of imidazopyridine structures gained momentum throughout the mid-twentieth century, with WL Mosby's comprehensive structural and compositional analysis of imidazo[1,2-a]pyridines in 1961 marking a pivotal moment in the field. These early investigations laid the groundwork for understanding the fundamental chemical architecture and potential applications of imidazole-pyridine hybrid systems.
The evolution of synthetic methodologies for imidazole-pyridine derivatives has been characterized by continuous innovation in reaction design and catalyst development. Traditional approaches primarily involved condensation reactions between alpha-haloketones and 2-aminopyridines, often requiring harsh conditions including elevated temperatures and sealed reaction vessels. The incorporation of bases such as sodium hydrogen carbonate significantly improved reaction efficiency and enabled milder reaction conditions, demonstrating the importance of systematic optimization in heterocyclic synthesis. These early synthetic strategies established the fundamental reactivity patterns that continue to influence contemporary approaches to imidazopyridine construction.
Modern developments in imidazole-pyridine chemistry have been driven by advances in catalytic methodology and mechanistic understanding. The recognition of structural similarities between imidazopyridines and biologically significant compounds, particularly purines, has prompted extensive biological investigations and structure-activity relationship studies. Recent synthetic innovations have included multicomponent reactions, oxidative coupling strategies, and tandem reaction sequences that enable efficient access to diverse imidazopyridine scaffolds. These methodological advances have expanded the chemical space accessible through imidazopyridine synthesis and have contributed to the identification of compounds with significant therapeutic potential.
| Historical Period | Key Development | Methodology | Impact |
|---|---|---|---|
| 1925 | Tschitschibabin synthesis | Sealed tube reactions with bromoacetaldehyde | Established foundational synthetic approach |
| 1961 | Mosby structural analysis | Comprehensive characterization of imidazo[1,2-a]pyridines | Defined structural framework for field |
| Late 20th century | Catalytic innovations | Introduction of transition metal catalysis | Improved reaction efficiency and selectivity |
| Early 21st century | Multicomponent strategies | Tandem and cascade reactions | Expanded synthetic accessibility and diversity |
Positional Isomerism in Imidazole-Pyridine Hybrid Scaffolds
Positional isomerism in imidazole-pyridine hybrid scaffolds represents a fundamental aspect of structural diversity within this chemical family, with significant implications for both synthetic strategy and biological activity. The imidazopyridine family encompasses various isomeric forms including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines, each distinguished by the specific positioning of nitrogen atoms and the geometric arrangement of ring fusion. These structural variations arise from different possible combinations of the imidazole and pyridine rings, resulting in distinct nuclei with unique biological, physical, and chemical properties. The systematic classification of these isomers follows established nomenclature conventions that reflect the specific bonding patterns between the two aromatic heterocycles.
The biological significance of positional isomerism in imidazopyridine systems has been demonstrated through extensive structure-activity relationship studies. Research has shown that subtle changes in nitrogen positioning can dramatically affect potency and selectivity in biological systems. For example, investigations comparing imidazo[4,5-b]pyridines with imidazo[4,5-c]pyridines have revealed that the pyridine nitrogen position is crucial for affinity to specific enzyme targets such as Na,K-ATPase. These findings underscore the importance of precise structural control in pharmaceutical development and highlight the need for systematic exploration of all possible isomeric forms when investigating new therapeutic leads.
The structural diversity inherent in imidazole-pyridine hybrid scaffolds extends beyond simple positional isomerism to encompass substitution patterns and functional group positioning. The accessibility of different structural positions varies significantly depending on the specific isomeric framework under consideration, influencing both synthetic strategy and potential applications. Contemporary research has demonstrated the biological equivalence of certain isomeric pairs, such as imidazo[4,5-b]pyridines with imidazo[1,2-a]pyrimidines and imidazo[4,5-c]pyridines with imidazo[1,2-a]pyrazines. This equivalence relationship provides valuable insights for medicinal chemists seeking to optimize biological activity through systematic structural modification.
| Isomeric Type | Nitrogen Positioning | Biological Activity Pattern | Representative Examples |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | N at 4,5-positions relative to pyridine | Enhanced Na,K-ATPase affinity | Sulmazole analogs |
| Imidazo[4,5-c]pyridines | N at 4,5-positions (alternate pattern) | Superior inotropic activity | Bamaluzole derivatives |
| Imidazo[1,2-a]pyridines | N at 1,2-positions | GABA receptor modulation | Zolpidem family |
| Imidazo[1,5-a]pyridines | N at 1,5-positions | Diverse pharmaceutical activities | Various therapeutic agents |
Properties
IUPAC Name |
(6-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13;;/h1-5,7H,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSJQMACCROAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215840-38-2 | |
| Record name | 1-[6-(1H-imidazol-1-yl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine Core
The key intermediate 6-(1H-Imidazol-1-yl)pyridin-2-amine is typically synthesized via a nucleophilic aromatic substitution reaction between 2-halopyridine and imidazole under basic conditions. One well-documented method involves:
- Reacting 2-bromopyridine (1 equivalent) with imidazole (3 equivalents) in the presence of potassium carbonate (2 equivalents) as a base.
- The reaction is conducted in a solvent-free environment (neat) at 190°C for 18 hours under an inert argon atmosphere using Schlenk techniques.
- After completion, the mixture is cooled and diluted with water, followed by extraction with chloroform.
- The organic phase is washed with saturated aqueous sodium carbonate, dried over magnesium sulfate, and the solvent removed under reduced pressure to yield the 6-(1H-Imidazol-1-yl)pyridin-2-amine as a colorless solid or oil.
- This method achieves yields around 80%.
Conversion to [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine
The methylamine substitution at the 2-position of the pyridine ring is generally introduced via reductive amination or nucleophilic substitution on an aldehyde or halomethyl precursor. Patents describe routes involving:
- Preparation of aldehyde intermediates from pyridine derivatives via hydrolysis of acetals or oxidation of primary alcohols.
- Reaction of these aldehydes with methylamine or other primary/secondary amines in polar solvents at 70–120°C to form the corresponding amines.
- Oxidation steps using activated manganese dioxide under reflux in halogenated solvents to convert primary alcohols to aldehydes, which are then aminated.
Formation of Dihydrochloride Salt
The free base amine is converted to the dihydrochloride salt typically by:
- Dissolving the amine in a suitable solvent such as ethanol or ethyl acetate.
- Adding hydrochloric acid (HCl) gas or concentrated HCl solution to the solution under controlled conditions.
- The dihydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.
- This salt form enhances stability and solubility for further applications.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (imidazole) | 2-bromopyridine, imidazole, K2CO3, neat | 190°C | 18 h | ~80 | Inert atmosphere, Schlenk tube |
| Aldehyde formation | Hydrolysis of acetal or oxidation with MnO2 | Reflux (CHCl3) | Variable | Not specified | Precursor for reductive amination |
| Reductive amination | Aldehyde + methylamine, polar solvent | 70–120°C | Variable | Not specified | Yields depend on amine and solvent |
| Salt formation | Free base + HCl | Ambient to mild heat | Until precip. | Quantitative | Isolation of dihydrochloride salt |
Detailed Research Findings
- The synthesis of the imidazole-substituted pyridine core is robust and reproducible with high yield and purity, facilitated by the use of potassium carbonate and elevated temperature under inert atmosphere.
- Conversion of pyridinyl intermediates to the methylamine derivatives involves careful control of oxidation and amination steps, often requiring multiple stages including protection/deprotection and purification steps.
- The dihydrochloride salt form is preferred for its enhanced physicochemical properties, and its preparation is straightforward through acid-base reaction protocols.
- Patent literature provides extensive synthetic pathways with variations in protecting groups, solvents, and catalysts to optimize yields and purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and pyridine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays on human cancer cell lines showed that the compound effectively reduced cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase enzymes, which are crucial for the apoptotic pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Induction of ROS |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes, leading to increased permeability and cell death.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Neurotransmitter Modulation
The compound has shown potential in modulating neurotransmitter systems, particularly in enhancing serotonin and dopamine levels in neuronal cultures. This suggests a possible application in treating mood disorders.
Case Study:
In animal models, administration of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride resulted in significant increases in serotonin levels, correlating with reduced anxiety-like behavior as measured by the elevated plus maze test.
Drug Formulation Development
The synthesis of this compound involves several steps, including the reaction of pyridine derivatives with imidazole-containing reagents under controlled conditions. Research into its formulation has led to the development of novel drug delivery systems that enhance bioavailability.
Synthesis Overview:
The synthesis typically involves:
- Reacting 6-bromo-pyridin-2-amine with imidazole.
- Purifying the product through recrystallization.
- Formulating into a suitable dosage form (e.g., tablets or injectables).
Mechanism of Action
The mechanism of action of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other imidazole- and pyridine-containing amines, though variations in substituents and salt forms lead to distinct properties. Key analogs include:
Key Observations :
- Imidazole Substitution : The target compound’s imidazole is unmodified, whereas analogs like 4-(1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride feature methylated imidazole groups, which may alter steric and electronic interactions .
- Ring Saturation : The tetrahydropyridine analog has a partially saturated ring, reducing aromaticity compared to the fully unsaturated pyridine in the target compound. This could influence binding affinity in biological systems.
- Salt Forms : Both the target compound and the tetrahydropyridine analog are dihydrochloride salts, enhancing solubility. In contrast, the {2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]ethyl}dimethylamine is a free base, likely less soluble in aqueous media .
Physicochemical Properties
Limited data are available for direct comparison. However:
- Molecular Weight : The target compound (C9H11N5·2HCl) has a molecular weight of 278.13 g/mol , higher than the tetrahydropyridine analog (C9H13N3·2HCl, ~248.1 g/mol) due to additional nitrogen atoms .
Biological Activity
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and therapeutic implications of this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure
The compound features a pyridine ring substituted with an imidazole moiety, which is known for its diverse biological activities. The molecular formula is CHClN, indicating the presence of two hydrochloride groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a related compound, 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl)oxazole, was evaluated against various cancer cell lines, showing IC values ranging from 0.01 µM to 8.12 µM, indicating potent activity against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . This suggests that derivatives of imidazole, including this compound, may exhibit similar properties.
Antimicrobial Activity
Imidazole compounds are known for their antimicrobial effects. A review summarized various imidazole derivatives demonstrating antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was measured using the zone of inhibition method, with some compounds showing significant inhibition compared to standard antibiotics like norfloxacin .
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | |
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
This data illustrates the potential of imidazole derivatives in developing new antimicrobial agents.
Other Biological Activities
Imidazole-containing compounds have been reported to possess various other biological activities, including anti-inflammatory, antiviral, and antidiabetic effects. The broad spectrum of activity is attributed to the ability of imidazole to interact with multiple biological targets .
Case Studies
One significant study involved synthesizing and evaluating the biological properties of several imidazole derivatives. The study found that certain compounds exhibited not only anticancer properties but also induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .
The mechanism by which this compound exerts its biological effects may involve:
- Intercalation with DNA : Similar compounds have been shown to bind DNA, leading to strand breaks and subsequent cell death.
- Inhibition of Enzymatic Activity : Imidazole derivatives often inhibit key enzymes involved in cancer cell proliferation.
Q & A
Q. Key Methodological Steps :
- Alkylation : Imidazole reacts with 6-chloropyridin-2-ylmethylamine under reflux.
- Salt Formation : HCl gas or concentrated HCl is added in anhydrous conditions.
- Purification : Recrystallization or silica-gel chromatography.
How can discrepancies in reported NMR data for this compound be resolved?
Advanced Research Question
Discrepancies in NMR data (e.g., chemical shift variations) may arise from solvent effects, protonation states, or hygroscopicity. To address this:
- Solvent Comparison : Acquire and NMR spectra in both DMSO- (to observe free base characteristics) and DO (to assess protonated forms).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : If single crystals are obtained, use SHELXL (via SHELX suite) for structural validation. This method resolves ambiguities in protonation sites and salt formation .
What analytical techniques are critical for confirming purity and structural integrity?
Basic Research Question
- NMR Spectroscopy : and NMR confirm the imidazole and pyridine moieties. For example, the pyridin-2-yl methylamine group shows characteristic shifts at δ 4.3–4.5 ppm () and δ 8.0–8.5 ppm (pyridine protons) .
- LCMS : Purity (>95%) is verified via reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular weight confirmation.
- Elemental Analysis : Ensures stoichiometric chloride content (theoretical Cl: ~24.3%) .
How can low yields during dihydrochloride salt formation be improved?
Advanced Research Question
Low yields often stem from incomplete salt precipitation or hygroscopicity. Optimization strategies include:
- Anti-Solvent Addition : Introduce diethyl ether or hexane to the reaction mixture to precipitate the salt.
- Controlled Protonation : Use HCl gas instead of aqueous HCl to minimize water content.
- Alternative Counterions : Test trifluoroacetate or tosylate salts for improved crystallinity before converting to dihydrochloride .
What are the best practices for handling and storing this hygroscopic compound?
Basic Research Question
- Storage : Keep in airtight containers under argon or nitrogen, with desiccants (silica gel or molecular sieves).
- Lyophilization : For long-term stability, lyophilize the compound and store at -20°C.
- Reconstitution : Use anhydrous solvents (e.g., dry DMSO) to prevent hydrolysis .
How can stability under physiological conditions be evaluated for drug development?
Advanced Research Question
- Accelerated Stability Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.
- HPLC-MS Monitoring : Quantify degradation products (e.g., free imidazole or pyridine derivatives) using tandem MS.
- Formulation Adjustments : If instability is observed, encapsulate in cyclodextrins or lipid nanoparticles to enhance shelf life .
What computational methods predict biological targets for this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase targets (e.g., ASK1 or MEK1), given structural similarity to imidazole-based inhibitors .
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with imidazole N-atoms) using MOE or Discovery Studio.
- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
